molecular formula C9H11N5 B1478685 (7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine CAS No. 2097974-11-1

(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine

Cat. No.: B1478685
CAS No.: 2097974-11-1
M. Wt: 189.22 g/mol
InChI Key: QHWUYLNYCYVDHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is a useful research compound. Its molecular formula is C9H11N5 and its molecular weight is 189.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(7,8-Dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes such as carbonic anhydrase and cholinesterase, which are crucial in metabolic processes . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting the overall biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, its binding to carbonic anhydrase results in the inhibition of this enzyme, which plays a crucial role in maintaining pH balance in tissues . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained inhibition of metabolic enzymes, affecting cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enzyme inhibition and modulation of gene expression. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical and cellular changes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase and cholinesterase, affecting their activity and the overall metabolic flux . These interactions can lead to changes in metabolite levels and influence various biochemical processes within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and the extent of its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

1,2,10,11-tetrazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-12-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c10-5-9-12-11-8-4-6-2-1-3-7(6)13-14(8)9/h4H,1-3,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWUYLNYCYVDHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=NN=C(N3N=C2C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
Reactant of Route 2
(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
Reactant of Route 3
(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
Reactant of Route 4
(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
Reactant of Route 5
(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
Reactant of Route 6
(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.